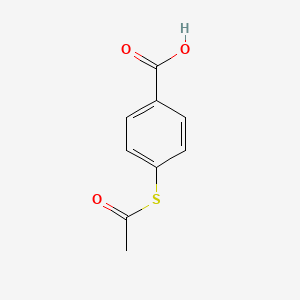

Benzoic acid, 4-(acetylthio)-

Description

Contextualization within Aromatic Carboxylic Acid Chemistry and Thioester Functional Group Diversity

Benzoic acid, 4-(acetylthio)- is a derivative of benzoic acid, the simplest aromatic carboxylic acid. guidechem.com Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. researchgate.netgoogle.comnih.gov This functional group imparts acidic properties and allows for a wide range of chemical reactions, making these compounds crucial intermediates in the synthesis of pharmaceuticals, polymers, and dyes. researchgate.net

The other key feature of Benzoic acid, 4-(acetylthio)- is its thioester group (R-S-C(=O)-R'). Thioesters are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. This substitution leads to a weaker carbon-sulfur bond compared to the carbon-oxygen bond in esters, rendering thioesters more reactive and valuable as acylating agents in organic synthesis. conicet.gov.ar In biochemistry, thioesters like acetyl-CoA are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism. guidechem.comconicet.gov.arnih.gov The acetyl group in Benzoic acid, 4-(acetylthio)- acts as a protecting group for the thiol, which can be readily removed under specific conditions to reveal the reactive thiol (-SH) functionality. google.comnih.govnih.gov

The dual functionality of Benzoic acid, 4-(acetylthio)-—possessing both a carboxylic acid and a protected thiol—makes it a highly valuable and versatile molecule in chemical synthesis.

Table 1: Physicochemical Properties of Benzoic Acid, 4-(acetylthio)-

| Property | Value |

| Molecular Formula | C₉H₈O₃S |

| Molecular Weight | 196.223 g/mol nist.gov |

| CAS Number | 24197-62-4 nist.gov |

| Appearance | Solid |

| Common Name | p-Acetylthiobenzoic acid nist.gov |

Significance as a Research Scaffold and Synthetic Synthon in Advanced Organic Transformations

The primary significance of Benzoic acid, 4-(acetylthio)- lies in its role as a stable precursor, or synthon, for 4-mercaptobenzoic acid (4-MBA). The acetyl group protects the highly reactive thiol group, allowing for selective reactions at the carboxylic acid site. Subsequently, the acetyl group can be cleaved to expose the thiol, which readily forms strong bonds with metal surfaces, particularly gold and silver. nih.govsigmaaldrich.com

This property is extensively exploited in the field of nanotechnology for the creation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a surface. 4-MBA is a workhorse molecule for forming SAMs on metallic nanoparticles and surfaces. researchgate.netconicet.gov.aracs.orgresearchgate.netacs.org These functionalized surfaces are central to a wide array of advanced technologies:

Surface-Enhanced Raman Spectroscopy (SERS): 4-MBA is a common reporter molecule in SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. nih.govrsc.orgmdpi.com The ability to form a stable SAM of 4-MBA is crucial for the sensitivity and reproducibility of SERS-based sensors.

Nanoparticle Functionalization: Gold and silver nanoparticles functionalized with 4-MBA are used in various applications, including as pH sensors in biological systems, in photocatalysis, and for the development of photoelectric devices. nih.govacs.orgmdpi.com The carboxylic acid group of 4-MBA provides a handle for further chemical modifications and can influence the properties of the nanoparticle assembly. rsc.org

Radiopharmaceuticals: The ability to chelate radiometals makes derivatives of benzoic acid, including those with thiol groups, valuable in the development of radiopharmaceuticals for imaging and therapy. mdpi.comnih.govnih.gov The thiol group can serve as an anchor to a targeting biomolecule.

The deprotection of the acetylthio group to the free thiol is a critical step in these applications and can be achieved under mild conditions, for example, by treatment with a base like sodium hydroxide (B78521) in ethanol (B145695). nih.govsigmaaldrich.com

Table 2: Key Reactions of Benzoic Acid, 4-(acetylthio)-

| Reaction | Reagents and Conditions | Product | Significance |

| Hydrolysis (Deprotection) | NaOH, Ethanol/Water | Benzoic acid, 4-mercapto- (4-MBA) | Unveils the reactive thiol group for surface attachment. sigmaaldrich.com |

| Esterification | Alcohol, Acid catalyst | 4-(acetylthio)benzoate ester | Modification of the carboxylic acid group. |

| Amide Formation | Amine, Coupling agent | 4-(acetylthio)benzamide | Creation of amide linkages for building larger molecules. |

Historical and Current Trajectories in Benzoic Acid Derivative Research and its Relevance to 4-(acetylthio)benzoic acid

The study of benzoic acid and its derivatives has a long and rich history, dating back to the 16th century with the discovery of benzoic acid from gum benzoin. guidechem.com Industrial production methods were developed in the late 19th century. conicet.gov.ar Initially, research focused on the fundamental reactivity of the aromatic ring and the carboxylic acid group.

The trajectory of research on benzoic acid derivatives has evolved significantly, moving from fundamental organic chemistry to the forefront of materials science and medicinal chemistry. acs.org In recent decades, there has been a surge of interest in bifunctional benzoic acid derivatives that can act as linkers or scaffolds for constructing complex molecular architectures.

Benzoic acid, 4-(acetylthio)- fits perfectly within this modern research trend. While the core benzoic acid structure is a classic organic moiety, the incorporation of a protected thiol group makes it a highly relevant molecule for 21st-century technologies. The development of nanotechnology and the need for reliable methods to functionalize surfaces have propelled the importance of molecules like 4-MBA, and by extension, its stable precursor, Benzoic acid, 4-(acetylthio)-.

Current research continues to explore new applications for 4-MBA-functionalized materials, including more sensitive biosensors, targeted drug delivery systems, and more efficient catalysts. acs.orgmdpi.com The synthesis and utilization of Benzoic acid, 4-(acetylthio)- remain a key enabling step in these advanced research endeavors, demonstrating the enduring relevance of benzoic acid chemistry when combined with the diverse functionality of thioesters.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24197-62-4 |

|---|---|

Molecular Formula |

C9H8O3S |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

4-acetylsulfanylbenzoic acid |

InChI |

InChI=1S/C9H8O3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) |

InChI Key |

ZUDCIPNZEZLOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzoic Acid, 4 Acetylthio and Analogues

Strategies for the Direct Synthesis of 4-(acetylthio)benzoic acid

The direct formation of the thioester linkage on a pre-existing benzoic acid framework is a primary focus in the synthesis of the title compound. These strategies can be broadly categorized into thioacylation approaches and para-functionalization routes.

Thioacylation Approaches on Benzoic Acid Scaffolds

The most straightforward and widely employed method for the synthesis of "Benzoic acid, 4-(acetylthio)-" involves the thioacylation of 4-mercaptobenzoic acid. guidechem.comgoogle.com In this approach, the thiol group at the para position of the benzoic acid is reacted with an acetylating agent to form the desired thioester.

A common acetylating agent for this transformation is acetic anhydride . The reaction is typically carried out in the presence of a catalyst, such as a small amount of concentrated sulfuric acid, to facilitate the acetylation of the thiol group. uwimona.edu.jmlibretexts.org Another effective acetylating agent is acetyl chloride . The reaction of 4-mercaptobenzoic acid with acetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct, provides a high yield of the target compound. quora.com

These thioacylation reactions are generally efficient and proceed under relatively mild conditions. The starting material, 4-mercaptobenzoic acid, is commercially available, making this a convenient route for laboratory-scale synthesis.

| Starting Material | Acetylating Agent | Catalyst/Base | Typical Solvent | Product |

| 4-Mercaptobenzoic acid | Acetic Anhydride | Sulfuric Acid | - | Benzoic acid, 4-(acetylthio)- |

| 4-Mercaptobenzoic acid | Acetyl Chloride | Base (e.g., pyridine) | Dichloromethane | Benzoic acid, 4-(acetylthio)- |

Para-Functionalization Routes to Introduce the Thioester Moiety

The direct introduction of a thioester group at the para-position of an unsubstituted benzoic acid molecule represents a more challenging synthetic endeavor. Direct C-H functionalization at the para-position of benzoic acid is often difficult to achieve with high selectivity due to the electronic properties of the carboxylic acid group, which tends to direct electrophilic substitution to the meta-position. nih.govnih.gov

While direct para-C-H thioacetylation of benzoic acid is not a well-established one-step method, multi-step sequences can be envisioned. Such a route would likely involve:

Halogenation: Introduction of a halogen (e.g., bromine or iodine) at the para-position of benzoic acid.

Thiolation: Conversion of the para-halo-benzoic acid to 4-mercaptobenzoic acid. This can be achieved through various methods, such as reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Acetylation: Acetylation of the resulting thiol group as described in the thioacylation approaches.

Recent advancements in catalysis, particularly with palladium, have shown promise for meta-selective C-H functionalization of benzoic acid derivatives. nih.govnih.gov However, achieving high para-selectivity for the introduction of a thioester group remains a significant synthetic challenge that requires the development of novel catalytic systems.

Synthesis of Structurally Related 4-(acetylthio)benzoic Acid Derivatives

The synthesis of analogues of "Benzoic acid, 4-(acetylthio)-" with variations in the substitution pattern on the aromatic ring or the position of the thioester group is crucial for structure-activity relationship studies and the development of new materials.

Exploration of Analogues with Varied Aromatic Linkages and Thioester Positions

The synthesis of isomers, such as 2-(acetylthio)benzoic acid and 3-(acetylthio)benzoic acid , follows similar principles to the para-substituted analogue. The corresponding mercaptobenzoic acids (2-mercaptobenzoic acid and 3-mercaptobenzoic acid) serve as readily available starting materials for acetylation. nih.govncats.ionih.govsigmaaldrich.com For instance, 2-(acetylthio)benzoic acid can be prepared from 2-mercaptobenzoic acid (thiosalicylic acid). researchgate.netresearchgate.net

Furthermore, a wide range of substituted analogues can be prepared by starting with appropriately functionalized benzoic acids. For example, derivatives with additional substituents on the benzene (B151609) ring can be synthesized from the corresponding substituted mercaptobenzoic acids. google.com The introduction of different functional groups allows for the fine-tuning of the molecule's physical and chemical properties.

| Starting Material | Product |

| 2-Mercaptobenzoic acid | 2-(Acetylthio)benzoic acid |

| 3-Mercaptobenzoic acid | 3-(Acetylthio)benzoic acid |

| Substituted 4-mercaptobenzoic acids | Substituted 4-(acetylthio)benzoic acids |

Stereoselective Synthesis of Chiral Acetylthio-Containing Benzoic Acid Derivatives

The development of methods for the stereoselective synthesis of chiral molecules containing both a thioester and a carboxylic acid functionality is an area of growing interest. While specific examples for the direct enantioselective synthesis of acetylthio-containing benzoic acid derivatives are not extensively reported, general principles of asymmetric synthesis can be applied.

Potential strategies could involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid or another part of the molecule to direct the stereoselective introduction of the acetylthio group.

Chiral Catalysts: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of a key bond-forming reaction. nih.gov

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral product.

For instance, iridium-catalyzed allylic alkylation has been shown to be effective for the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives, a strategy that could potentially be adapted for the synthesis of chiral thioester-containing compounds. nih.gov The development of stereoselective methods is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties.

Green Chemistry Approaches and Sustainable Synthetic Routes in the Preparation of 4-(acetylthio)benzoic acid

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of "Benzoic acid, 4-(acetylthio)-" and its analogues, several green chemistry approaches have been explored.

One promising strategy is the use of water as a solvent . The synthesis of thioesters has been demonstrated to be efficient in aqueous media, often with the aid of surfactants or phase-transfer catalysts. nih.gov This avoids the use of volatile and often toxic organic solvents.

Photocatalysis offers another green alternative. nih.govresearchgate.net Light-driven reactions can often be performed under mild conditions without the need for harsh reagents. For example, a thiol-free photochemical protocol has been developed for the synthesis of thioesters from aryl halides and carboxylic acids, using tetramethylthiourea (B1220291) as a sulfur source and a photosensitizer. researchgate.netunibo.itscilit.com

Enzymatic synthesis represents a highly sustainable approach. google.com Lipases, for instance, have been used to catalyze the synthesis of thioesters from thiols and vinyl esters in continuous-flow microreactors. unibo.it Biocatalytic methods offer high selectivity and operate under mild, environmentally benign conditions. nih.gov

The following table summarizes some green approaches for thioester synthesis that could be applicable to the preparation of "Benzoic acid, 4-(acetylthio)-".

| Green Approach | Key Features | Potential Application to 4-(acetylthio)benzoic acid Synthesis |

| Aqueous Synthesis | Use of water as a solvent, reducing VOC emissions. | Reaction of 4-mercaptobenzoic acid with an acetylating agent in an aqueous system. |

| Photocatalysis | Use of light as an energy source, mild reaction conditions. | Photochemical coupling of 4-iodobenzoic acid with a sulfur source and an acetyl donor. researchgate.netunibo.itscilit.com |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. | Lipase-catalyzed acetylation of 4-mercaptobenzoic acid. unibo.it |

These green and sustainable methodologies not only reduce the environmental impact of chemical synthesis but also often lead to improved efficiency and safety.

Chemical Reactivity and Mechanistic Investigations of Benzoic Acid, 4 Acetylthio

Reactivity of the Thioester Group in Benzoic Acid, 4-(acetylthio)-

The thioester group is a key reactive site in the molecule.

Nucleophilic Attack and Hydrolysis Mechanisms

The thioester linkage in Benzoic acid, 4-(acetylthio)- is susceptible to nucleophilic attack. A notable reaction is its hydrolysis, where the thioester is cleaved by water. This reaction yields 4-mercaptobenzoic acid and acetic acid. nist.gov The standard enthalpy of this hydrolysis reaction in the solid phase has been determined to be -11.5 ± 0.4 kJ/mol. nist.gov

The mechanism of nucleophilic acyl substitution, which is relevant to the hydrolysis of thioesters, generally proceeds through a two-step addition-elimination process. masterorganicchemistry.com In the first step, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the leaving group is expelled. masterorganicchemistry.com In the case of thioester hydrolysis, the attacking nucleophile is a water molecule, and the leaving group is a thiol.

Oxidation Pathways of the Sulfur Center and Sulfoxide (B87167)/Sulfone Formation

The sulfur atom in the thioester group can be oxidized to form sulfoxides and sulfones. The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. nih.gov Various reagents and methods are available for this purpose, though many can lead to over-oxidation to the corresponding sulfone. nih.gov

A green and highly selective method for the oxidation of organic sulfides to sulfoxides utilizes hydrogen peroxide and glacial acetic acid under transition-metal-free and mild conditions. nih.gov This method offers a simple procedure and yields excellent results. nih.gov For the further oxidation to sulfones, various methods exist, including the use of permanganate (B83412) supported on active manganese dioxide or in situ generated chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid. mdpi.com The chemoselectivity between sulfoxide and sulfone formation can often be controlled by adjusting reaction conditions such as temperature and the choice of oxidant. organic-chemistry.orgmdpi.com

Carboxylic Acid Functional Group Reactivity in the Context of 4-(acetylthio)benzoic acid

The carboxylic acid group imparts another dimension to the reactivity of 4-(acetylthio)benzoic acid.

Esterification and Amidation Reactions

The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst. wikipedia.orgyoutube.com For instance, benzoic acid reacts with ethanol (B145695) to form ethyl benzoate (B1203000), a compound with a characteristic fruity smell. youtube.com The reaction is an equilibrium process, and the yield of the ester can be increased by removing the water formed during the reaction. youtube.com

Amidation of carboxylic acids can be achieved by reaction with amines. researchgate.net This can be facilitated by heat or the use of coupling agents. youtube.com Benzoic acid amides are commonly prepared from the more reactive benzoyl chloride. wikipedia.org

Decarboxylation Pathways and Related Transformations

Decarboxylation, the removal of the carboxyl group, is a significant reaction of carboxylic acids. However, the decarboxylation of simple benzoic acids often requires harsh conditions, such as high temperatures. nih.gov Recent advancements have enabled the decarboxylative hydroxylation of benzoic acids to phenols under milder conditions, utilizing a photoinduced, copper-catalyzed process. nih.gov This method proceeds via a radical decarboxylation mechanism. nih.gov Other decarboxylative transformations include the conversion of carboxylic acids to other functional groups, a field with ongoing research to develop more general and milder protocols. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of 4-(acetylthio)benzoic acid

The benzene ring of 4-(acetylthio)benzoic acid can undergo both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the benzene ring acts as a nucleophile and attacks an electrophile. youtube.com The existing substituents on the ring, the acetylthio group and the carboxylic acid group, direct the position of the incoming electrophile. Both the thioester and the carboxylic acid groups are generally considered deactivating and meta-directing for electrophilic aromatic substitution.

In contrast, nucleophilic aromatic substitution (SNAr) occurs when the aromatic ring is electron-poor and is attacked by a nucleophile, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, such as nitro groups, in positions ortho or para to a good leaving group. wikipedia.orglibretexts.org The acetylthio and carboxylic acid groups are not strong enough activators for SNAr under typical conditions. Therefore, direct nucleophilic substitution on the benzene ring of 4-(acetylthio)benzoic acid is generally not favored unless other activating groups are present. wikipedia.orglibretexts.org

Investigating Reaction Kinetics and Transition States in 4-(acetylthio)benzoic acid Transformations

The study of reaction kinetics and the characterization of transition states are fundamental to understanding the chemical transformations of Benzoic acid, 4-(acetylthio)-, also known as 4-acetylthiobenzoic acid (4-ATBA). While specific kinetic and mechanistic studies exclusively focused on 4-ATBA are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established principles of thioester reactivity, particularly through hydrolysis and related nucleophilic acyl substitution reactions.

The hydrolysis of 4-ATBA, which yields 4-mercaptobenzoic acid and acetic acid, represents a primary transformation pathway. The reactivity of the thioester functional group in 4-ATBA is central to its chemical behavior. Thioesters are known to be more reactive towards nucleophilic acyl substitution than their oxygen ester counterparts. This enhanced reactivity is attributed to the lower resonance stabilization of the thioester linkage compared to an oxygen ester and the fact that the thiolate anion is a better leaving group than an alkoxide anion.

Mechanistic investigations into thioester hydrolysis generally reveal pathways that are dependent on the pH of the reaction medium. These reactions can proceed via acid-catalyzed, neutral, or base-catalyzed mechanisms, each involving distinct transition states.

Under acidic conditions, the hydrolysis of thioesters typically follows an AAc2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the expulsion of the thiol leaving group. In strongly acidic conditions, a shift to an AAc1 mechanism (acid-catalyzed, acyl-oxygen cleavage, unimolecular) may occur, proceeding through the formation of an acylium ion intermediate. Studies on the hydrolysis of substituted thiobenzoic acids in perchloric and sulfuric acids have shown a transition from the AAc2 to the AAc1 mechanism as the acid concentration increases. researchgate.net

Base-catalyzed hydrolysis of thioesters proceeds via a BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the thiolate leaving group. This pathway is generally efficient due to the high nucleophilicity of the hydroxide ion.

Computational studies and kinetic isotope effect experiments on model thioesters provide deeper insights into the structure of the transition states in these transformations. For instance, kinetic isotope effects determined for the hydrolysis of formylthiocholine under acidic, neutral, and alkaline conditions have offered qualitative descriptions of the bond orders in the transition state structure. nih.gov

Furthermore, computational analyses of the thiol-thioester exchange reaction, a process analogous to the initial step of hydrolysis, indicate that the reaction often proceeds through a concerted mechanism where the formation of the new bond and the cleavage of the old one are simultaneous. rhhz.net These studies highlight that the transition state is often "late," meaning it structurally and energetically resembles the products. rhhz.net The steric and electronic effects of substituents on the acyl group and the thiol leaving group can significantly influence the energy barrier of the transition state and thus the reaction rate.

| Thioester Derivative | Base-Catalyzed Hydrolysis Rate Constant (k_b) [M⁻¹ s⁻¹] |

| Phenyl thioacetate | 0.64 |

| S-Methyl thioacetate | 0.14 |

| A specific FRET substrate (T1) | 0.29 (0.18–0.44) |

| A specific FRET substrate (T2) | 0.51 (0.48–0.55) |

| A specific FRET substrate (T3) | 0.15 (0.09–0.22) |

| Data sourced from a study on thioester reactivity using FRET substrates, which provided values in good agreement with previously reported NMR spectroscopy data. acs.org |

This interactive table allows for a comparison of the reactivity of different thioesters under basic conditions. The phenyl thioester, being an aromatic thioester, serves as a reasonable model for estimating the reactivity of 4-ATBA.

In addition to hydrolysis, the reactivity of 4-ATBA can be influenced by the presence of metal ions. Certain metal ions, particularly those with a high affinity for sulfur (class B character), can promote the hydrolysis of thioesters. For example, mercuric (Hg²⁺) and silver (Ag⁺) ions have been shown to be highly effective in assisting the hydrolysis of S-ethyl p-substituted thiobenzoates. rsc.org The rate equations for these metal-ion-promoted hydrolyses can exhibit a dependence on the metal ion concentration, and the mechanism can shift between AAc1 and AAc2 depending on the substituent and the metal ion. rsc.org

Computational Chemistry and Theoretical Studies on Benzoic Acid, 4 Acetylthio

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of computational chemistry for their balance of accuracy and computational cost. These methods are instrumental in investigating the electronic properties and reactivity of "Benzoic acid, 4-(acetylthio)-".

DFT calculations are routinely employed to determine the optimized molecular geometry and electronic structure of "Benzoic acid, 4-(acetylthio)-". These calculations provide key insights into the distribution of electrons within the molecule and its reactivity. A fundamental aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity, kinetic stability, and electronic transitions of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For "Benzoic acid, 4-(acetylthio)-", the HOMO is typically localized on the electron-rich sulfur atom and the benzene (B151609) ring, while the LUMO is often distributed over the carboxylic acid group and the benzene ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For "Benzoic acid, 4-(acetylthio)-", the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic and acetyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzoic acid, 4-(acetylthio)-

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as specific literature data for "Benzoic acid, 4-(acetylthio)-" is not available.

Computational methods, particularly DFT, are powerful tools for mapping out the reaction pathways and determining the energy profiles of chemical transformations. For "Benzoic acid, 4-(acetylthio)-", this could involve studying reactions such as the hydrolysis of the thioester group or the esterification of the carboxylic acid.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. The transition state, a high-energy intermediate structure, represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, is a key determinant of the reaction rate.

For instance, a computational study on the hydrolysis of the acetylthio group would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-S bond. The calculated energy profile would reveal whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provide an estimate of the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods provide detailed electronic information about a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions.

For "Benzoic acid, 4-(acetylthio)-", MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-S and C-C bonds connecting the acetylthio and carboxylic acid groups to the benzene ring. By simulating the molecule's motion in a solvent, such as water or an organic solvent, the preferred conformations and the energy barriers between them can be identified. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

MD simulations are also invaluable for studying intermolecular interactions. For example, simulations of "Benzoic acid, 4-(acetylthio)-" in a solvent box can reveal how the molecule interacts with solvent molecules through hydrogen bonding and van der Waals forces. Furthermore, MD can be used to model the interaction of "Benzoic acid, 4-(acetylthio)-" with biological macromolecules, such as proteins, to understand potential binding modes and affinities.

Prediction of Spectroscopic Signatures and Validation with Experimental Data for 4-(acetylthio)benzoic acid

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. DFT calculations can be used to predict various spectroscopic signatures of "Benzoic acid, 4-(acetylthio)-", including its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated by performing a frequency analysis on the optimized molecular geometry. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific functional groups. For "Benzoic acid, 4-(acetylthio)-", characteristic vibrational modes would include the C=O stretching of the carboxylic acid and acetyl groups, the C-S stretching of the thioester, and various vibrations of the benzene ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when compared with experimental NMR data, can help to confirm the molecular structure and provide detailed information about the electronic environment of each atom.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups of Benzoic acid, 4-(acetylthio)-

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3450 | ~3000 (broad) |

| C=O stretch (Carboxylic acid) | 1720 | 1680-1710 |

| C=O stretch (Thioester) | 1690 | 1660-1690 |

| C-S stretch | 700 | 630-760 |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled for better comparison.

Structure-Property Relationship Predictions through Computational Methods for Benzoic Acid, 4-(acetylthio)- and its Derivatives

Computational methods are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.

For "Benzoic acid, 4-(acetylthio)-" and its derivatives, computational chemistry can be used to calculate a wide range of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). By systematically modifying the structure of "Benzoic acid, 4-(acetylthio)-" (e.g., by introducing different substituents on the benzene ring) and calculating these descriptors, a dataset can be generated.

This dataset can then be used to build a QSAR/QSPR model using statistical methods. Such a model could, for example, predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. This in silico approach can significantly accelerate the drug discovery and materials design process by prioritizing the synthesis of the most promising candidates.

Spectroscopic and Structural Characterization of Benzoic Acid, 4 Acetylthio in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 4-(acetylthio)benzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-(acetylthio)benzoic acid, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(acetylthio)benzoic acid, distinct signals are observed for the different types of protons present in the molecule. The protons of the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region of the spectrum. Specifically, the protons ortho to the carboxylic acid group and those ortho to the acetylthio group will have different chemical shifts due to the different electronic effects of these substituents. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet at a downfield chemical shift, although its position can be highly dependent on the solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(acetylthio)benzoic acid gives a distinct signal. The carbonyl carbons of the carboxylic acid and the acetylthio group are typically found at the downfield end of the spectrum. The carbon atoms of the benzene ring will show a pattern of signals in the aromatic region, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the acetyl group will appear at the upfield end of the spectrum. nih.govchemicalbook.com The use of ¹³C-labeling can further enhance the sensitivity of ¹³C NMR for detailed metabolic studies. nih.gov

Below is a table summarizing the expected chemical shifts for the different nuclei in 4-(acetylthio)benzoic acid.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 11-13 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ¹H | ~ 7.5-8.2 | Multiplet | Aromatic protons |

| ¹H | ~ 2.4 | Singlet | Methyl protons (-COCH₃) |

| ¹³C | ~ 190 | Singlet | Acetyl carbonyl carbon (-SCOCH₃) |

| ¹³C | ~ 170 | Singlet | Carboxylic acid carbonyl carbon (-COOH) |

| ¹³C | ~ 125-140 | Multiplet | Aromatic carbons |

| ¹³C | ~ 30 | Singlet | Methyl carbon (-COCH₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 4-(acetylthio)benzoic acid

Infrared (IR) Spectroscopy: The IR spectrum of 4-(acetylthio)benzoic acid displays several characteristic absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. Another strong C=O stretching band, corresponding to the acetylthio group, is also expected in a similar region. The C-S stretching vibration typically gives a weaker absorption in the fingerprint region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. docbrown.inforesearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also observable in the Raman spectrum. The symmetric and breathing modes of the benzene ring often give rise to strong Raman signals. The C-S and S-S stretching vibrations, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. Studies on related benzoic acid derivatives have shown that the nature and position of substituents significantly influence the Raman spectra. ias.ac.inresearchgate.net

Key vibrational frequencies for 4-(acetylthio)benzoic acid are summarized in the table below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| O-H stretch | 2500-3300 (broad) | Carboxylic acid | |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Benzene ring |

| C=O stretch | ~1700 (strong) | ~1700 | Carboxylic acid |

| C=O stretch | ~1690 (strong) | ~1690 | Acetylthio group |

| C=C stretch | 1450-1600 | 1450-1600 | Benzene ring |

| C-S stretch | 600-800 | 600-800 | Thioester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of Benzoic acid, 4-(acetylthio)- is 196.22 g/mol . nist.gov

Upon ionization in the mass spectrometer, the molecular ion of 4-(acetylthio)benzoic acid is formed. This ion can then undergo various fragmentation pathways. Common fragmentation patterns for benzoic acid derivatives often involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). docbrown.info For 4-(acetylthio)benzoic acid, a key fragmentation would be the cleavage of the acetyl group, leading to the formation of a 4-thiobenzoic acid radical cation. Another likely fragmentation is the loss of the entire acetylthio group. The analysis of these fragment ions helps to confirm the presence of the different functional groups and their connectivity within the molecule.

A table of potential major fragments in the mass spectrum of 4-(acetylthio)benzoic acid is provided below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 196 | [C₉H₈O₃S]⁺• | - |

| 179 | [C₉H₇O₂S]⁺ | •OH |

| 153 | [C₇H₅O₂S]⁺ | •COCH₃ |

| 121 | [C₇H₅O]⁺ | •SCOCH₃ |

| 105 | [C₇H₅]⁺ | COOH, S, COCH₃ |

| 77 | [C₆H₅]⁺ | COOH, S, COCH₃, CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(acetylthio)benzoic acid is expected to show absorption bands corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl groups of the carboxylic acid and acetylthio functionalities.

The benzene ring itself has characteristic absorptions, which are modified by the presence of the substituents. The carboxylic acid and acetylthio groups act as auxochromes, causing a shift in the absorption maxima and an increase in the molar absorptivity compared to unsubstituted benzene. Studies on similar benzoic acid derivatives have shown that the position and nature of the substituent have a significant impact on the UV-Vis spectrum. researchgate.netphotochemcad.com The electronic transitions are also sensitive to the pH of the solution, as deprotonation of the carboxylic acid group can lead to a shift in the absorption bands. researchgate.net

The expected UV-Vis absorption maxima for 4-(acetylthio)benzoic acid are presented in the table below.

| Transition | λmax (nm) | Solvent |

| π → π* (Benzene E2 band) | ~200-220 | Non-polar |

| π → π* (Benzene B band) | ~250-280 | Non-polar |

| n → π* (Carbonyl) | ~300-330 | Non-polar |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-(acetylthio)benzoic acid would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

Advanced Spectroscopic Techniques: Terahertz Spectroscopy and Surface-Enhanced Spectroscopy for Related Systems

Terahertz (THz) Spectroscopy: THz spectroscopy probes low-frequency vibrational modes, such as intermolecular vibrations and large-amplitude intramolecular motions. For benzoic acid and its derivatives, THz spectroscopy has been used to study the hydrogen-bonding networks and lattice vibrations in the solid state. core.ac.ukresearchgate.netnih.govbohrium.comresearchgate.net These studies reveal distinct absorption features that are sensitive to the molecular structure and crystalline packing. core.ac.uknih.gov

Surface-Enhanced Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption (SEIRA) are highly sensitive techniques that can provide detailed information about molecules adsorbed on metal surfaces. researchgate.net For thio-containing compounds like 4-(acetylthio)benzoic acid, the sulfur atom provides a strong anchor to metal surfaces, such as silver or gold nanoparticles. SERS studies on related mercaptobenzoic acids have been used to investigate their adsorption geometry, molecular orientation, and surface chemistry. researchgate.netnih.govrsc.orgresearchgate.net These techniques can provide insights into how the molecule interacts with the surface and can detect subtle changes in the molecular structure upon adsorption.

Applications in Advanced Materials Science and Supramolecular Chemistry Research

Self-Assembled Monolayers (SAMs) Formation using 4-(acetylthio)benzoic acid Derivatives

The formation of self-assembled monolayers (SAMs) is a cornerstone of nanotechnology and surface science, providing a method to create highly ordered organic surfaces with tailored chemical properties. sigmaaldrich.com The acetylthio group of Benzoic acid, 4-(acetylthio)- serves as a stable precursor to a thiol, which can be deprotected under basic conditions to form a thiolate. This thiolate has a strong affinity for certain metal surfaces, making the parent compound an ideal candidate for SAM formation. harvard.edunist.gov

The primary strategy for using Benzoic acid, 4-(acetylthio)- in surface functionalization relies on its dual-ended nature.

Metallic Substrates: On noble metals such as gold, silver, and palladium, the molecule can form highly organized monolayers. sigmaaldrich.comharvard.edu The sulfur atom of the deprotected acetylthio group forms a strong, semi-covalent bond with the metal surface. sigmaaldrich.comuh.edu This leaves the benzoic acid's carboxyl group exposed at the monolayer-air or monolayer-solvent interface. This exposed layer of carboxylic acid groups modifies the substrate's properties, rendering the surface hydrophilic and acidic. This functionalized surface can be used to control wetting, adhesion, or serve as a platform for further chemical modifications, such as amide bond formation.

Non-Metallic Substrates: While the thiol group is key for noble metals, the carboxylic acid group can be used to anchor the molecule to other types of surfaces. For instance, metal oxides like aluminum oxide can bind carboxylic acids. nih.gov In this scenario, the molecule would be oriented with the acetylthio group pointing away from the surface, presenting a different chemical functionality for further reactions. Similarly, strategies have been developed for grafting benzoic acid onto polymer surfaces, such as polyethylene, to alter their surface polarity from hydrophobic to hydrophilic. nih.govnih.govbohrium.com

The formation of SAMs is a dynamic process that has been extensively studied. The adsorption kinetics typically involves two main stages. uh.edu

Initial Rapid Adsorption: When a substrate is exposed to a dilute solution of the thiolate, molecules rapidly adsorb onto the surface, a process driven by the strong affinity between sulfur and the metal. This initial layer is often disordered. sigmaaldrich.comuh.edu

The study of benzoic acid adsorption onto surfaces like activated charcoal shows that the process is influenced by factors such as concentration, temperature, and pH. researchgate.netceon.rssoachim.info While specific kinetic data for Benzoic acid, 4-(acetylthio)- is highly dependent on the substrate and conditions, the principles derived from studies of similar molecules are applicable. The interfacial properties of a SAM are determined by the terminal functional groups. For a SAM of Benzoic acid, 4-(acetylthio)- on gold, the exposed carboxylic acid groups create a high-energy, acidic surface that can be readily deprotonated depending on the pH of the surrounding environment, thereby tuning the surface charge and reactivity. rsc.org

| Parameter | Description | Influencing Factors | Relevance to Benzoic acid, 4-(acetylthio)- |

|---|---|---|---|

| Adsorption Kinetics | The rate at which molecules from a solution form a monolayer on a substrate. Typically follows pseudo-first-order or pseudo-second-order models. researchgate.netnih.gov | Concentration, Temperature, Solvent, Substrate Purity, pH ceon.rsrsc.org | Determines the time required to form a complete, well-ordered monolayer. |

| Thermodynamics | Describes the energy changes (enthalpy, entropy) associated with the adsorption process, indicating its spontaneity. Adsorption is generally an exothermic process. ceon.rs | Molecular Structure, Solvent, Temperature soachim.info | The strong sulfur-gold bond provides a significant thermodynamic driving force for SAM formation. |

| Interfacial Energy (Wettability) | The surface energy of the functionalized substrate, often measured by contact angle goniometry. | Terminal Functional Group, Packing Density, Surface Roughness | The exposed -COOH groups create a hydrophilic (low water contact angle) surface. |

| Monolayer Thickness | The height of the assembled monolayer, typically measured by ellipsometry or X-ray photoelectron spectroscopy (XPS). harvard.edu | Molecular Length, Tilt Angle of Molecules | Correlates with the degree of order and orientation of the molecules within the SAM. |

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. nih.gov Benzoic acid, 4-(acetylthio)- is a valuable building block in this field due to its ability to engage in specific and directional intermolecular forces.

The self-assembly of Benzoic acid, 4-(acetylthio)- into larger structures is governed by a hierarchy of non-covalent interactions. nih.govresearchgate.net

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This allows it to form highly stable and directional hydrogen-bonded dimers with other carboxylic acid molecules. This interaction is a primary driving force in the formation of many supramolecular structures in both solution and the solid state. rsc.org

The interplay of these forces directs the molecules to arrange themselves into predictable and ordered patterns, which is fundamental to the principles of crystal engineering and the design of molecular materials. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. rsc.org The carboxylic acid group of Benzoic acid, 4-(acetylthio)-, upon deprotonation to a carboxylate, can act as an excellent coordinating ligand for a wide variety of metal centers.

By reacting Benzoic acid, 4-(acetylthio)- or its derivatives with metal salts, it is possible to form extended one-, two-, or three-dimensional networks. rsc.org The geometry of the resulting framework is dictated by the coordination preference of the metal ion and the geometry of the organic linker. For instance, studies using analogous molecules like 4-hydroxybenzoic acid have shown the formation of 2D and 3D coordination polymers with channels occupied by solvent molecules. rsc.org The terpyridine-functionalized benzoic acid has also been used to construct 3D MOFs. researchgate.net The presence of the sulfur atom in the acetylthio group could also introduce additional functionality, potentially allowing for coordination with soft metals or for post-synthetic modification within the pores of the MOF.

Development of Functional Materials and Nanostructures

The properties of Benzoic acid, 4-(acetylthio)- make it a versatile tool for the bottom-up fabrication of functional materials and nanostructures. The ability to form robust SAMs on metal surfaces allows for the precise engineering of surface properties for applications in biosensors, corrosion inhibition, and nanoelectronics. For example, nanoparticles functionalized with a SAM of this molecule would be water-dispersible and present a surface of carboxylic acids ready for conjugation to proteins or other biomolecules.

Exploration in Liquid Crystalline Systems utilizing Benzoic Acid Derivatives

The formation of liquid crystals is significantly influenced by hydrogen bonding, and benzoic acid derivatives are fundamental building blocks in this area. nih.gov The ability of these molecules to form dimers through hydrogen bonding between their carboxylic acid groups is a key driver for creating the ordered, yet fluid, structures characteristic of liquid crystalline phases. nih.govcmu.edu

Research has shown that the introduction of a thioether linkage, such as in 4-(alkylthio)benzoic acids, is advantageous for designing liquid crystals. researchgate.net These compounds have been found to exhibit enhanced cybotactic nematic phase ranges compared to their 4-n-alkoxy substituted counterparts in hydrogen-bonded supramolecular systems. researchgate.net A notable study on a series of hydrogen-bonding liquid crystalline benzoic acids with alkylthio groups (alkylsulfanyl, -SR) established that these molecules exclusively form a nematic (N) phase due to spontaneous dimerization of the carboxylic acid groups. cmu.edu Although rod-like molecules with an alkylthio group can have difficulty forming certain mesophases, the dimerization in these benzoic acid derivatives stabilizes the nematic phase. cmu.edu

Key findings from this research include:

The number of carbons in the alkylthio chain is strongly correlated with the transition temperatures and the stability of the nematic phase, exhibiting odd-even effects. cmu.edu

Compared to their alkoxy (-OR) analogues, alkylthio (-SR) derivatives tend to have lower thermal transition temperatures. This is attributed to the smaller C-S-C bond angle compared to the C-O-C angle and the weaker electron-donating properties of the alkylthio group. cmu.edu

In-depth X-ray diffraction studies revealed that the presence of the alkylthio group can lead to significantly enhanced smectic clusters within the nematic phase, indicating a higher degree of local ordering. cmu.edu

Table 1: Thermal Properties of Selected Benzoic Acid Derivatives in Liquid Crystalline Systems

| Compound Type | Key Structural Feature | Observed Mesophase | Influence of Functional Group |

|---|---|---|---|

| 4-(Alkylthio)benzoic Acids | -S-R group (thioether) | Nematic (N) | Enhances cybotactic nematic phase ranges; lowers transition temperatures compared to alkoxy analogues. cmu.eduresearchgate.net |

| 4-(Alkyloxy)benzoic Acids | -O-R group (ether) | Nematic (N), Smectic (Sm) | Common building block for hydrogen-bonded liquid crystals. researchgate.net |

| 4-(Alkanoyloxy)benzoic Acids | -O-CO-R group (ester) | Nematic (N), Smectic (Sm) | Forms symmetrical dimers with distinct mesomorphic properties. nih.gov |

Application in Polymer Synthesis and Modification

The dual functionality of molecules like Benzoic acid, 4-(acetylthio)- is highly valuable in polymer chemistry. The carboxylic acid group can participate in step-growth polymerizations such as polyesterification or polyamidation, while the protected thiol group remains available for post-polymerization modification.

One strategy in modern polymer synthesis involves using functional initiators for controlled radical polymerization techniques. For instance, derivatives of benzoic acid, such as 4-(1-bromoethyl)benzoic acid, have been successfully used as initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the synthesis of well-defined polymers, like monochelic (functionalized at one end) polystyrene, bearing a carboxylic acid group at the chain end. cmu.edu This terminal carboxylic acid can then be used for further reactions, such as grafting the polymer onto other molecules or surfaces.

The presence of a thiol or a protected thiol group, as in Benzoic acid, 4-(acetylthio)-, opens up possibilities for other polymerization and modification techniques. After deprotection of the acetylthio group to a free thiol (-SH), the molecule can be used in:

Thiol-ene Polymerization : This is a highly efficient and versatile click chemistry reaction where thiols add across a double bond (ene). A bifunctional monomer containing a thiol and a carboxylic acid could be incorporated into polymers, providing sites for cross-linking or functionalization. An isocyanate-free method for synthesizing functionalized polyurethanes has been developed based on an amine-thiol-ene conjugation, highlighting the utility of the thiol-acrylate reaction in polymer backbone formation. rsc.org

Functional Polymer Adsorbents : Thiol-functionalized polymers are known for their ability to bind heavy metals. Polynorbornene dicarboximides functionalized with thiol groups have been synthesized and shown to be effective adsorbents for heavy metal ions like Pb²⁺ and Cd²⁺ from aqueous solutions. mdpi.com The carboxylic acid end of a molecule like 4-mercaptobenzoic acid could be used to anchor it into a polymer structure, while the thiol group provides the metal-binding functionality.

Table 2: Polymerization Strategies Utilizing Functional Benzoic Acids

| Polymerization Method | Benzoic Acid Derivative Role | Resulting Polymer Feature | Reference Example |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Functional Initiator | Monochelic polystyrene with a terminal carboxylic acid group. | Use of 4-(1-bromoethyl)benzoic acid as an initiator. cmu.edu |

| Amine-Thiol-Ene Conjugation | Functional Monomer (Post-Deprotection) | Polyurethanes with varied side-chain functionalities. | Aminolysis of a thiolactone-containing urethane (B1682113) monomer to generate reactive thiol-acrylates for in-situ polymerization. rsc.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Functional Monomer Component | Thiol-functionalized polynorbornenes for heavy metal adsorption. | Polymerization of norbornene monomers bearing thiol-containing side groups. mdpi.com |

Utilization in Nanotechnology for Surface Patterning and Molecular Electronics

A cornerstone of "bottom-up" nanotechnology is the use of self-assembled monolayers (SAMs) to create highly ordered molecular films on surfaces. The deprotected form of Benzoic acid, 4-(acetylthio)-, which is 4-mercaptobenzoic acid (4-MBA), is a classic molecule for this purpose. sigmaaldrich.com The thiol (-SH) group exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, well-ordered monolayer where the molecules are oriented upright. rsc.org

This self-assembly process is critical for several nanotechnological applications:

Surface Patterning : By forming a SAM of 4-MBA on a gold substrate, a new surface is created that is terminated by carboxylic acid groups. sigmaaldrich.com These groups can then serve as anchor points to immobilize other molecules, such as proteins, through techniques involving carbodiimide (B86325) coupling agents like EDC. nih.gov This allows for the precise, molecular-level construction of biosensors and other functional surfaces. The kinetics of SAM formation can be surprisingly rapid, with stable monolayers forming in minutes under the right conditions. nih.gov

Molecular Electronics : The ability to form a well-defined molecular layer on a conductive substrate is fundamental to the field of molecular electronics. rsc.org SAMs of molecules like 4-MBA act as a bridge between a macroscopic electrode (gold) and other nanoscale components. The structure of the SAM, including the orientation and packing of the molecules, influences the electronic properties of the interface, such as its capacitance and charge transfer resistance. mdpi.comrsc.org The aromatic core and the terminal functional group of 4-MBA can be systematically varied to tune these electronic properties for applications in molecular wires, diodes, and transistors.

The study of these monolayers is an active area of research, focusing on understanding the nature of the gold-thiol interface, the packing structure of the molecules, and their stability, all of which are critical for creating reliable nanotechnological devices. rsc.org

Investigation as Surface Inhibitors in Atomic Layer Deposition (ALD) Processes

Area-selective atomic layer deposition (AS-ALD) is a crucial technique for the fabrication of next-generation semiconductor devices, as it allows for the precise patterning of thin films. This process relies on the use of chemical inhibitors that form a monolayer on a surface to block the deposition of material in specific regions.

Small molecule carboxylates, including benzoic acid and its derivatives, have been investigated as viable ALD inhibitors. ethz.ch These molecules can form self-assembled monolayers (SAMs) on various substrates, such as cobalt, and act as a barrier to the precursor molecules used in the ALD process. ethz.ch

In a study investigating inhibitors for zinc oxide (ZnO) ALD, it was demonstrated that monolayers of benzoic acid could effectively block the deposition process to a certain degree. ethz.ch The research highlighted several key aspects:

Inhibition Mechanism : The SAM passivates the surface, preventing the ALD precursors from reacting with it and initiating film growth.

Role of Functional Groups : While hydrophobicity, often enhanced by fluorination, was initially considered a key factor, the study revealed that the coordination chemistry of the carboxylate headgroup with the substrate surface is a more critical determinant of inhibitor effectiveness. ethz.ch

Assessing Performance : The efficiency of the inhibition was correlated with the distribution of carboxylate coordination states (e.g., monodentate, bidentate) at the buried interface, which can be probed using techniques like nanoscale infrared spectroscopy. ethz.ch

The use of simple, small molecules like benzoic acid derivatives as ALD inhibitors is promising due to their ease of application and removal, offering a pathway to advanced nanoscale patterning without the need for complex lithographic steps.

Chemical Biology and Medicinal Chemistry Research Applications of Benzoic Acid, 4 Acetylthio Analogues

Structure-Activity Relationship (SAR) Studies of Benzoic Acid, 4-(acetylthio)- Derivatives and Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological effect. For derivatives of "Benzoic acid, 4-(acetylthio)-", these studies have illuminated how specific structural features govern their interactions with biological systems.

Correlating Structural Features with Biological Activities in in vitro and ex vivo models

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. A planar phenyl core is often critical, as it facilitates binding within the pockets of target proteins. iomcworld.com The introduction of various functional groups allows for a systematic exploration of how these modifications impact efficacy and selectivity.

Research has shown that hydrophilic substituents on the phenyl ring are often necessary to promote interaction and binding with polar amino acid residues near the target site. iomcworld.com For instance, studies on benzoic acid derivatives isolated from the fungus Bjerkandera adusta revealed their ability to enhance the activity of cellular protein degradation systems, namely the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP). nih.gov In silico docking studies supported these findings, suggesting that the compounds could bind directly to cathepsins B and L, key enzymes in these pathways. nih.gov

Furthermore, SAR studies have been crucial in the development of inhibitors for various enzymes. Uracil-based benzoic acid and their ester derivatives have been identified as potent, low single-digit nanomolar inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in type 2 diabetes. nih.gov Molecular simulations revealed that both the acid and ester forms could adopt similar binding modes within the enzyme's active site. nih.gov In another example, 4-nitro(thio)phenoxyisobutyric acids, which share structural similarities with benzoic acid derivatives, were found to act as peroxisome proliferator-activated receptor gamma (PPARγ) modulators, a key target in diabetes. nih.gov These studies demonstrate that esterification of a carboxylic acid can create prodrugs that may diffuse more easily across cell membranes. nih.gov

The table below summarizes the observed biological activities of various benzoic acid derivatives in research models.

| Compound Class | Biological Activity / Target | Key Structural Features | Research Model | Source |

|---|---|---|---|---|

| Benzoic Acid Derivatives from B. adusta | Activation of proteostasis network (Cathepsins B & L) | Hydroxybenzoic acid scaffold | Human foreskin fibroblasts, in silico docking | nih.gov |

| Uracil-based Benzoic Acid/Esters | Dipeptidyl Peptidase-4 (DPP-4) inhibition | Uracil moiety linked to benzoic acid/ester | In vitro enzyme assays, molecular simulation | nih.gov |

| 4-Nitro(thio)phenoxyisobutyric Acids | PPARγ modulation | Isobutyric acid with nitro or acetamido groups | 3T3-L1 adipocytes, in vivo diabetic models | nih.gov |

| Benzoic Acid Esters | Antimycobacterial activity | Esterification of the carboxylic acid | M. tuberculosis, M. bovis BCG, M. smegmatis | nih.gov |

| 4-(Thiazol-5-yl)benzoic Acid Derivatives | Protein kinase CK2 inhibition | Thiazole ring, benzyloxy group at 3-position | In vitro kinase assays, A549 cell line | nih.gov |

Positional Isomerism and Substituent Effects on Bioactivity Profiles

The specific placement of functional groups on the benzoic acid ring—known as positional isomerism—has a dramatic effect on the bioactivity profile. Studies on the antibacterial activity of benzoic acid derivatives against Escherichia coli have shown that the type, number, and location of substituents are all critical factors. nih.govnih.gov

For example, the addition of hydroxyl and methoxyl groups can alter the compound's effectiveness. nih.gov Research on phenolic acids as inhibitors of α-amylase, a key digestive enzyme, demonstrated that a hydroxyl group at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity. mdpi.com Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect. mdpi.com Molecular docking studies suggested that these differences arise from the ability to form hydrogen bonds and engage in hydrophobic interactions within the enzyme's active site. mdpi.com

Similarly, the antibacterial activity of hydroxyl derivatives of benzoic acid against E. coli was found to be position-dependent. A hydroxyl group at the second carbon atom (ortho position) reduced the time needed to kill bacterial cells compared to other isomers. nih.gov Interestingly, for biofilm formation, the further the hydroxyl group was from the carboxylic acid, the less biofilm was produced. nih.gov These findings underscore the subtle yet powerful influence of substituent placement on molecular interactions and subsequent biological outcomes.

The following table details the effects of substituent position on the bioactivity of benzoic acid derivatives.

| Target/Activity | Substituent | Positional Effect on Bioactivity | Source |

|---|---|---|---|

| α-Amylase Inhibition | -OH (Hydroxyl) | Positive effect at 2-position; Negative effect at 5-position. mdpi.com | mdpi.com |

| α-Amylase Inhibition | -OCH3 (Methoxyl) | Negative effect at 2-position. mdpi.com | mdpi.com |

| Antibacterial (E. coli) | -OH (Hydroxyl) | Connection at 2-position reduces bacterial killing time. nih.gov | nih.gov |

| Antibacterial (E. coli) | -OCH3 (Methoxyl) | 2-methoxybenzoic acid showed a shorter killing time than 4-methoxybenzoic acid. nih.gov | nih.gov |

| E. coli Biofilm Formation | -OH (Hydroxyl) | The further the -OH group from the carboxyl group, the less biofilm was formed. nih.gov | nih.gov |

Use as Chemical Probes for Enzyme Mechanism Elucidation

"Benzoic acid, 4-(acetylthio)-" and its analogues are valuable as chemical probes for dissecting the mechanisms of enzymes, particularly those involving acyl transfer and hydrolysis reactions.

Investigating Thioester Hydrolysis in Enzyme Systems

Thioesters, such as "Benzoic acid, 4-(acetylthio)-", are sulfur analogs of esters that play a central role in metabolism, most notably in the form of acetyl-CoA. libretexts.org The hydrolysis of the thioester bond is a thermodynamically favorable reaction and is a key step in many biochemical pathways. libretexts.org The compound "Benzoic acid, 4-(acetylthio)-" itself undergoes hydrolysis to yield 4-mercaptobenzoic acid and acetic acid, a reaction for which thermochemical data is available. nist.gov

The study of thioester hydrolysis provides insight into enzyme catalysis. pearson.com Thioesters are considered "activated" forms of carboxylic acids, and their hydrolysis can be catalyzed by acids or enzymes. libretexts.orgpearson.com In biological systems, enzymes like acetylcholinesterase catalyze the hydrolysis of esters through a two-phase mechanism that often involves a covalent enzyme-substrate intermediate. libretexts.org Probing this process with thioester analogues can reveal details about the catalytic cycle. However, researchers must be aware of potential artifacts; for example, some thioester analogues have been observed to undergo hydrolysis mediated by the analytical instrument itself, such as in an ion trap mass spectrometer. nih.gov The rate of non-enzymatic hydrolysis is also highly dependent on environmental conditions like pH and temperature. nih.gov

Probing Enzyme Active Site Interactions and Specificity

Derivatives of "Benzoic acid, 4-(acetylthio)-" serve as excellent probes for mapping the active sites of enzymes. By systematically altering the structure of the inhibitor, researchers can infer the types of interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions—that are critical for binding and specificity.

Molecular docking studies have been instrumental in this area. For example, the inhibition of α-amylase by various phenolic acids was analyzed using molecular docking, which revealed that hydrogen bonding and hydrophobic interactions were the primary forces driving the inhibition. mdpi.com Similarly, the interaction between benzoic acid derivatives and cathepsins B and L was explored through in silico studies, which supported the hypothesis of direct binding to the enzymes. nih.gov Research on 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated (FTO) protein used a combination of SAR and crystal structure analysis to reveal how these small molecules bind specifically to the enzyme. researchgate.net These approaches allow for a detailed visualization of the ligand within the binding pocket, guiding the rational design of more potent and selective inhibitors.

Research into Interactions with Specific Biological Targets

The versatility of the benzoic acid scaffold has led to its investigation against a wide array of specific biological targets, contributing to a deeper understanding of various disease pathways.

Proteostasis Network: Benzoic acid derivatives have been shown to modulate the proteostasis network by enhancing the activity of cathepsins B and L, suggesting potential applications in age-related diseases where protein degradation pathways become dysfunctional. nih.gov

Protein Kinases: Modified analogues of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov The introduction of specific substituents, such as a 2-halo- or 2-methoxy-benzyloxy group, maintained potent inhibition while significantly increasing antiproliferative activity in cancer cell lines. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): As mentioned, uracil-based benzoic acid derivatives are effective DPP-4 inhibitors, a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. nih.gov

PPARγ: 4-Nitro(thio)phenoxyisobutyric acids, related to benzoic acid derivatives, have been identified as selective PPARγ modulators, demonstrating antihyperglycemic effects. nih.gov Docking studies revealed plausible interactions with the PPARγ receptor, including an extra anchoring point for the most promising nitrocompound. nih.gov

α-Amylase and Polyphenol Oxidase (PPO): Benzoic acid derivatives have been studied as inhibitors of digestive and browning enzymes. mdpi.comresearchgate.net Research indicates they can inhibit PPO activity by occupying the active center, preventing the substrate from entering. researchgate.net

Fat Mass and Obesity-associated (FTO) Protein: 2-(Arylthio)benzoic acids have been developed as a new class of FTO inhibitors. researchgate.net Prodrug strategies, such as creating methyl esters, have been employed to enhance the antiproliferative effects of these compounds in acute myeloid leukemia (AML) cell lines. researchgate.net

Yeast Glycolysis: Benzoic acid has been shown to inhibit fermentation in the preservative-resistant yeast Zygosaccharomyces bailii by causing a general loss of energy through ATP depletion, with glycolysis being limited at the pyruvate (B1213749) kinase and glyceraldehyde dehydrogenase-phosphoglycerate kinase steps. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Phosphatases, Methyltransferases, Oxidases)

Analogues of Benzoic acid, 4-(acetylthio)- have been investigated as inhibitors of several key enzyme families that are implicated in a multitude of human diseases. The ability to selectively block the activity of these enzymes offers powerful therapeutic strategies.

Kinases

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. Research has shown that benzoic acid derivatives can function as kinase inhibitors. For instance, certain synthetic benzoic acid derivatives have demonstrated the ability to inhibit the activity of the tyrosine kinase domain. nih.gov In a separate line of research, toyocamycin, a nucleoside analogue that shares structural similarities with some benzoic acid derivatives, was found to inhibit phosphatidylinositol kinase with an IC50 of 3.3 micrograms/ml. sigmaaldrich.com These findings underscore the potential of scaffolds related to benzoic acid in the design of novel kinase inhibitors.

Phosphatases

Counteracting the action of kinases, protein phosphatases remove phosphate (B84403) groups from proteins. They are equally important in cellular regulation, and their inhibition is a strategy for treating diseases like diabetes and cancer. nih.gov A notable example is 2-(oxalylamino)-benzoic acid (OBA), which has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov X-ray crystallography has revealed that OBA binds to the active site of PTP1B, mimicking the natural substrate. nih.gov Its low molecular weight and reversible, competitive mode of action make OBA an excellent starting scaffold for developing more specific PTP inhibitors. nih.gov

Methyltransferases

Methyltransferases are enzymes that transfer a methyl group from a donor molecule to a substrate, including DNA, RNA, and proteins. These enzymes are crucial in epigenetics and other cellular processes. Benzoic acid derivatives have emerged as a promising class of methyltransferase inhibitors.

A study on thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs, found that a series of benzoic acid derivatives could inhibit its activity. The concentrations required for 50% inhibition (IC50) ranged from 20 µM for 3,4-dimethoxy-5-hydroxybenzoic acid to 2.1 mM for acetylsalicylic acid. nih.gov The inhibition was found to be noncompetitive or mixed with respect to the enzyme's substrates. nih.gov

In the context of viral diseases, a structure-guided design approach led to the synthesis of 3-(adenosylthio)benzoic acid derivatives as potent inhibitors of the SARS-CoV-2 nsp14 guanine-N7-methyltransferase. nih.govnih.gov This enzyme is vital for the viral RNA capping process. One derivative, compound 5p, exhibited subnanomolar inhibitory activity and acts as a bisubstrate inhibitor, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of the enzyme. nih.govnih.gov

Furthermore, aminobenzoic acid derivatives such as the local anesthetic procaine (B135) are recognized as inhibitors of DNA methyltransferases (DNMTs). frontiersin.org These enzymes are key targets in cancer therapy because they can silence tumor suppressor genes through DNA hypermethylation. frontiersin.orggoogle.com

Oxidases

Oxidases are enzymes that catalyze oxidation-reduction reactions. Xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, is a target for the treatment of hyperuricemia and gout. A series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were designed with structural similarity to the known inhibitor febuxostat. Several of these synthesized compounds showed potent in vitro inhibitory activity against xanthine oxidase in the nanomolar range, with IC50 values comparable to febuxostat. nih.gov Kinetic studies indicated a mixed-type inhibition mechanism. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Benzoic Acid Analogues

| Compound | Substituent at position 5 of oxazole (B20620) ring | Inhibitory Activity (IC50) | Inhibition Type |

|---|---|---|---|

| Analogue 1 | 4-benzylpiperidin-1-yl | Nanomolar range (close to Febuxostat) | Mixed-type |

| Analogue 2 | 1,2,3,4-tetrahydroisoquinolin-2-yl | Nanomolar range (close to Febuxostat) | Mixed-type |

Modulation of Protein-Protein Interactions

Beyond targeting the active sites of enzymes, small molecules can be designed to interfere with protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes. The disruption of specific PPIs that are critical for disease progression, particularly in cancer, represents a modern therapeutic approach.